molecular formula C8H12ClN3O2 B13174063 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide

2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B13174063
M. Wt: 217.65 g/mol
InChI Key: AVEOYIGQYANNKA-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroacetyl chloride with 5-(2-methylpropyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form corresponding acids or amides.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted oxadiazoles.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-chloro-N-[5-(2-methylpropyl)-1,3,4-triazol-2-yl]acetamide
  • 2-chloro-N-[5-(2-methylpropyl)-1,3,4-pyrazol-2-yl]acetamide

Uniqueness

2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The oxadiazole ring can enhance the compound’s stability, bioavailability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide

InChI

InChI=1S/C8H12ClN3O2/c1-5(2)3-7-11-12-8(14-7)10-6(13)4-9/h5H,3-4H2,1-2H3,(H,10,12,13)

InChI Key

AVEOYIGQYANNKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(O1)NC(=O)CCl

Origin of Product

United States

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